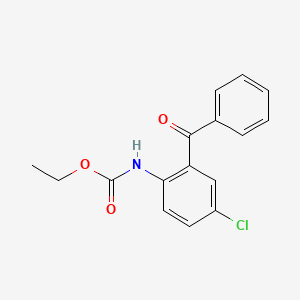

Ethyl (2-benzoyl-4-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-benzoyl-4-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of carbamate, featuring a benzoyl group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-benzoyl-4-chlorophenyl)carbamate typically involves the reaction of 2-benzoyl-4-chloroaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzoyl-4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Ethyl (2-benzoyl-4-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2-benzoyl-4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzoyl and chlorophenyl groups contribute to the compound’s affinity for the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Ethyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: A similar compound with a benzimidazole ring instead of a chlorophenyl group.

Methyl (5-Benzoyl-1H-benzimidazol-2-yl)carbamate: Another related compound with a methyl group instead of an ethyl group.

Uniqueness

Ethyl (2-benzoyl-4-chlorophenyl)carbamate is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl (2-benzoyl-4-chlorophenyl)carbamate, also known as Ethyl N-(2-benzoyl-4-chlorophenyl)carbamate, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in pharmacology and toxicology.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 2-benzoyl-4-chlorophenol with an appropriate isocyanate. The carbamate functional group plays a crucial role in its biological activity by forming covalent bonds with nucleophilic sites on proteins and enzymes, which can inhibit their functions reversibly.

The mechanism of action involves the interaction of the compound with specific molecular targets, primarily proteins and enzymes. The presence of the benzoyl and chlorophenyl moieties enhances the compound's binding affinity, allowing it to serve as a temporary inhibitor of various biological processes. This mechanism underlies its potential therapeutic applications, particularly in neuroprotection and cancer treatment .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death. For instance, studies demonstrated that certain derivatives of carbamates could protect neurons from etoposide-induced apoptosis, suggesting a similar protective mechanism might be applicable in cancer therapy .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 3–10 | Neuroprotective |

| MCF-7 (Breast Cancer) | 7–20 | Cytotoxic |

| HepG2 (Liver Cancer) | <20 | Cytotoxic |

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in protecting neuronal cells from apoptosis induced by various stressors. It has been observed to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state while activating autophagy through induction of beclin 1 . This suggests potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reported moderate antibacterial activity against a range of pathogens, indicating its potential as an antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 30 µg/mL |

Toxicological Profile

Toxicity assessments have indicated that this compound exhibits low acute toxicity levels. In animal studies, doses up to 2000 mg/kg resulted in reversible nervous system manifestations without significant long-term effects . Histopathological examinations revealed only mild degenerative changes at high doses.

Case Studies and Research Findings

Several studies have focused on the compound's effects across different biological systems:

- Neuroprotection : In a study involving human iPSC-derived neurons, it was found that certain carbamate derivatives could protect up to 80% of neurons against etoposide-induced apoptosis at concentrations as low as 100 nM .

- Anticancer Studies : Research highlighted that derivatives of ethyl carbamates showed promising results against various cancer cell lines, indicating their potential for development as chemotherapeutic agents .

Properties

CAS No. |

69565-58-8 |

|---|---|

Molecular Formula |

C16H14ClNO3 |

Molecular Weight |

303.74 g/mol |

IUPAC Name |

ethyl N-(2-benzoyl-4-chlorophenyl)carbamate |

InChI |

InChI=1S/C16H14ClNO3/c1-2-21-16(20)18-14-9-8-12(17)10-13(14)15(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,20) |

InChI Key |

IDWZJSVMZVUKLH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.